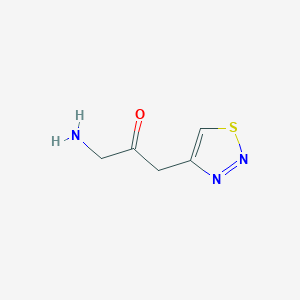
1-Amino-3-(1,2,3-thiadiazol-4-yl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-3-(1,2,3-thiadiazol-4-yl)propan-2-one is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
准备方法
The synthesis of 1-Amino-3-(1,2,3-thiadiazol-4-yl)propan-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
化学反应分析
1-Amino-3-(1,2,3-thiadiazol-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol, acetone, and catalysts such as potassium carbonate . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Amino-3-(1,2,3-thiadiazol-4-yl)propan-2-one has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-Amino-3-(1,2,3-thiadiazol-4-yl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . In anticancer research, it may induce apoptosis in cancer cells by targeting specific enzymes or signaling pathways .
相似化合物的比较
1-Amino-3-(1,2,3-thiadiazol-4-yl)propan-2-one can be compared with other thiadiazole derivatives, such as:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer activities.
1,3,4-Thiadiazolyl-1,2,4-triazolyl hybrids: These compounds exhibit potent anticancer properties and are studied for their potential use in cancer therapy.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
生物活性
1-Amino-3-(1,2,3-thiadiazol-4-yl)propan-2-one is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties. The synthesis methods, mechanisms of action, and relevant case studies will also be discussed.
The molecular formula of this compound is C5H9N3OS, with a molecular weight of 159.21 g/mol. Its IUPAC name is 3-amino-1-(thiadiazol-4-yl)propan-1-ol.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉N₃OS |
| Molecular Weight | 159.21 g/mol |
| IUPAC Name | 3-amino-1-(thiadiazol-4-yl)propan-1-ol |
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-1,2,3-thiadiazole with suitable aldehydes or ketones under specific conditions. Common solvents include ethanol or methanol at elevated temperatures. Industrial production may require optimization of conditions to maximize yield and purity through methods such as recrystallization or chromatography.
Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, a study showed that various derivatives of 1,3,4-thiadiazole displayed notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli using the disc diffusion method . The compound's mechanism may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Antifungal Activity
The antifungal potential of thiadiazoles has been extensively studied. A study investigating a series of 1,3,4-thiadiazole derivatives found that they effectively inhibited ergosterol biosynthesis in fungi by targeting the enzyme 14-alpha sterol demethylase . This inhibition is crucial as ergosterol is a vital component of fungal cell membranes.
Case Study:
In an evaluation of several thiadiazole derivatives for antifungal activity against Aspergillus niger and Candida albicans, compounds showed varying degrees of effectiveness. Notably, some derivatives exhibited substantial activity against these pathogens compared to standard antifungal agents .
Anticancer Activity
The anticancer properties of thiadiazoles have also garnered attention. Studies have indicated that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation . For example, compounds derived from the thiadiazole scaffold have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Antimicrobial : Inhibition of bacterial enzymes involved in cell wall synthesis.
- Antifungal : Disruption of ergosterol biosynthesis by inhibiting key enzymes.
- Anticancer : Induction of apoptosis through modulation of signaling pathways.
属性
分子式 |
C5H7N3OS |
|---|---|
分子量 |
157.20 g/mol |
IUPAC 名称 |
1-amino-3-(thiadiazol-4-yl)propan-2-one |
InChI |
InChI=1S/C5H7N3OS/c6-2-5(9)1-4-3-10-8-7-4/h3H,1-2,6H2 |
InChI 键 |
CAPIWUPODXWCMP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=NS1)CC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















